1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

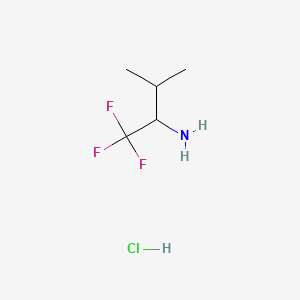

“1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1389320-34-6 . It has a molecular weight of 177.6 . The compound is stored at 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride . The InChI code for this compound is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.6 . It is a powder and is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Adsorption and Removal of Perfluorinated Compounds

Research has highlighted the effectiveness of adsorbents with amine groups in capturing PFCs from aquatic environments, suggesting a potential application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in environmental remediation efforts. These compounds interact through mechanisms such as electrostatic interaction, hydrophobic interaction, and ligand exchange, which are crucial for removing toxic PFCs from water or wastewater, thereby affecting their distribution and fate in aquatic environments (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising materials for the efficient removal of PFCs, owing to their interaction through electrostatic and hydrophobic interactions, as well as the morphology of the sorbent material (Ateia et al., 2019).

Catalysis and Organic Synthesis

Fluorinated compounds play a crucial role in catalysis and the synthesis of organic molecules. Their unique properties, such as strong electron-withdrawing effects, make them valuable intermediates in various metal-catalyzed reactions. Research on perfluoroalkane-sulfonates, for example, demonstrates the advantages of using these fluorinated substances over traditional reagents in reactions like Heck, Suzuki, and Sonogashira couplings, highlighting their potential for laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Electrofluorination Process

The electrofluorination process of organic compounds, including those containing amine groups, has been studied for its industrial applications. This process involves the anodic oxidation of organic molecules to form fluorinated compounds, suggesting a potential area of application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in the synthesis of fluorinated materials (Gambaretto et al., 1982).

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677567 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263282-44-5 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)